molecular formula C13H10N4OS B5602191 N'-(1,3-benzothiazol-2-yl)pyridine-3-carbohydrazide

N'-(1,3-benzothiazol-2-yl)pyridine-3-carbohydrazide

Cat. No.: B5602191
M. Wt: 270.31 g/mol
InChI Key: JQDXMJFPWLNVLP-UHFFFAOYSA-N
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Description

N’-(1,3-benzothiazol-2-yl)pyridine-3-carbohydrazide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a benzothiazole moiety linked to a pyridine ring via a carbohydrazide linkage, making it a versatile scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-benzothiazol-2-yl)pyridine-3-carbohydrazide typically involves the condensation of 2-aminobenzothiazole with pyridine-3-carbohydrazide. This reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the carbohydrazide linkage .

Industrial Production Methods

While specific industrial production methods for N’-(1,3-benzothiazol-2-yl)pyridine-3-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(1,3-benzothiazol-2-yl)pyridine-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

Scientific Research Applications

N’-(1,3-benzothiazol-2-yl)pyridine-3-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(1,3-benzothiazol-2-yl)pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis. In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl) formohydrazido acetamide
  • N’-(1,3-benzothiazol-2-yl)-arylamides

Uniqueness

N’-(1,3-benzothiazol-2-yl)pyridine-3-carbohydrazide stands out due to its unique combination of a benzothiazole and pyridine moiety, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for the development of bioactive molecules with diverse pharmacological activities .

Properties

IUPAC Name

N'-(1,3-benzothiazol-2-yl)pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS/c18-12(9-4-3-7-14-8-9)16-17-13-15-10-5-1-2-6-11(10)19-13/h1-8H,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDXMJFPWLNVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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